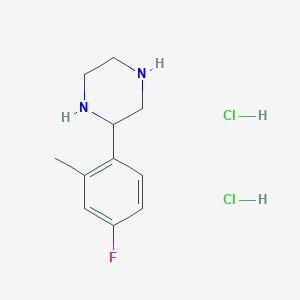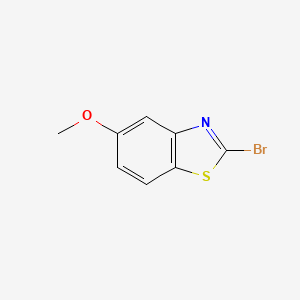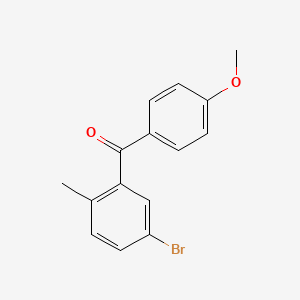
(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
説明
The compound "(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone" is a brominated methanone derivative, which is a class of organic compounds characterized by a ketone functional group attached to two aromatic rings. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related brominated methanone compounds involves multi-step organic reactions. For instance, a 7-step procedure was developed for the synthesis of enantiomerically pure diarylethanes starting from a similar compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which highlights the complexity and the potential for chiral resolution in the synthesis of such compounds . Another related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was synthesized through a reaction between 4-bromophenol and benzoyl chloride, demonstrating a method that could potentially be adapted for the synthesis of "(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone" .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of brominated methanone derivatives. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters, providing detailed insights into the molecular geometry . Similarly, the crystal structure of another derivative revealed a planar structure of the newly formed pyrrole ring . These studies suggest that "(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone" would likely have a well-defined crystalline structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
Brominated methanone compounds can undergo various chemical reactions, including bromination, demethylation, and the formation of new rings, as evidenced by the synthesis of complex structures like 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one . The presence of bromine atoms and the ketone group in these molecules makes them reactive towards nucleophiles and bases, which can be exploited in synthetic chemistry to produce a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methanone derivatives are influenced by their molecular structure. The presence of halogen atoms and the ketone group can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure analysis provides information on the density and molecular volume, which are important for understanding the compound's behavior in different environments . The intermolecular hydrogen bonds observed in some derivatives indicate potential interactions that could influence the compound's solubility and boiling point .
科学的研究の応用
Synthesis and Crystal Structure
- Synthesis and Structural Analysis: The compound (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, which is closely related to (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, has been synthesized through the reaction of 4-bromophenol and benzoyl chloride. Its crystal structure has been determined, showing a monoclinic crystalline form (Kuang, 2009).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation: Brominated derivatives of phenyl methanone, including variants similar to (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, have been synthesized and evaluated for their antioxidant properties. These compounds have shown effective antioxidant power, with one phenol being identified as a potent antioxidant and radical scavenger (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Enantiomer Synthesis
- Enantiomerically Pure Synthesis: A method for synthesizing enantiomerically pure derivatives of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone has been developed. This process is notable for its inexpensiveness and scalability, producing high-purity enantiomers of diarylethane (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Antimicrobial and Antioxidant Activities
- Synthesis for Biological Evaluation: Novel bromophenol derivatives, including structures related to (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have shown promise as carbonic anhydrase inhibitors, with potential for treatment of various diseases (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Antibacterial Properties
- Antibacterial Effectiveness: Research on bromophenols, structurally similar to (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, isolated from the marine red alga Rhodomela confervoides, indicates significant antibacterial activity, highlighting the potential of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety And Hazards
The safety and hazards of “(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone” are not directly available. However, similar compounds have been classified as having acute toxicity, skin irritation, and eye irritation9.
将来の方向性
The future directions of “(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone” are not directly available. However, similar compounds have been used in the synthesis of novel drugs, suggesting potential applications in pharmaceutical research12.
Please note that this analysis is based on the available information and similar compounds. For a more accurate and detailed analysis, further research and experimental data would be needed.
特性
IUPAC Name |
(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYNUOQIHWKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624871 | |
| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
333361-13-0 | |
| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

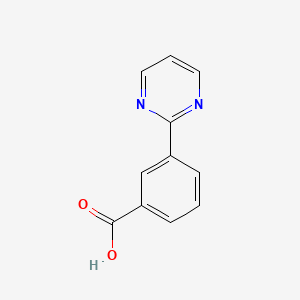
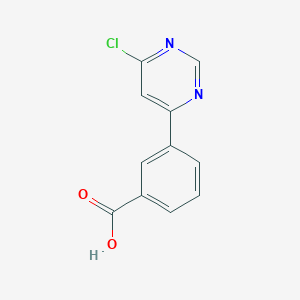

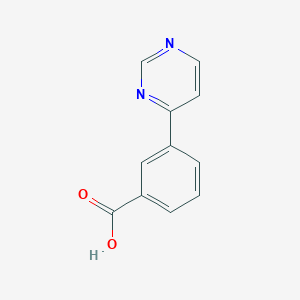
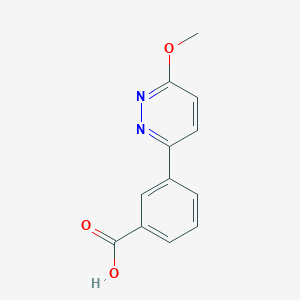
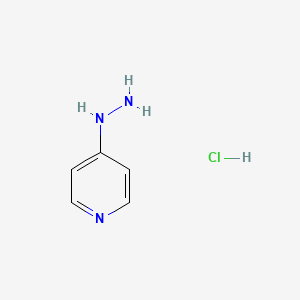
![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)
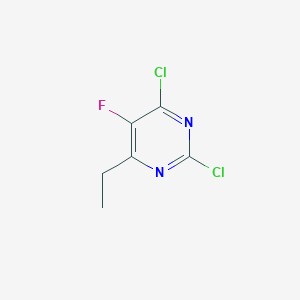
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
